Acetone-2-14C
Overview
Description
Acetone-2-14C is a useful research compound. Its molecular formula is C3H6O and its molecular weight is 60.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Applications :
- Fate in Simulated Landfills : Research shows the fate of acetone in simulated landfills, revealing its conversion to methane and carbon dioxide. This study highlights the environmental impact and the biodegradation process of acetone in waste management scenarios (Sanin, Knappe, & Barlaz, 2000).
Biological Metabolism :
- Metabolism in Animals : Acetone-2-14C is used to study its metabolic pathways in animals, such as its conversion to glucose in rats. This research provides valuable insights into how animals metabolize acetone, which is essential for understanding metabolic diseases (Kosugi et al., 1986).
- Metabolism in Humans : Studies have examined the turnover rates of plasma acetone in humans, especially in conditions like diabetic ketoacidosis. This research aids in understanding how the human body processes acetone under various health conditions (Reichard, Skutches, Hoeldtke, & Owen, 1986).
Microbial Applications :
- Microbial Oxidation in Seawater : this compound helps in studying microbial oxidation of acetone in coastal seawater. This research is significant for understanding the role of microbes in the biogeochemical cycling of organic compounds in marine environments (Dixon et al., 2014).
Agricultural Research :
- Pesticide Residue Extraction : The compound is used in evaluating the efficiency of extracting pesticide residues from plants. This application is crucial for ensuring food safety and understanding the environmental fate of pesticides (Wheeler, Edelstein, & Thompson, 1983).
Analytical Chemistry :
- Combustion System Development : this compound has been used in the development of new combustion systems for treating liquid or gas samples, which is vital for advanced analytical techniques in chemistry (Park & Lee, 2004).
Properties
IUPAC Name |
(214C)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i3+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCPPACGZOOCGX-YZRHJBSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[14C](=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456026 | |
Record name | Acetone-2-14C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19573-08-1 | |
Record name | Acetone-2-14C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.